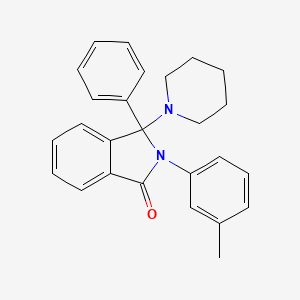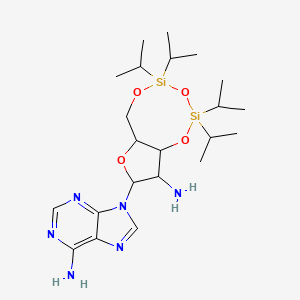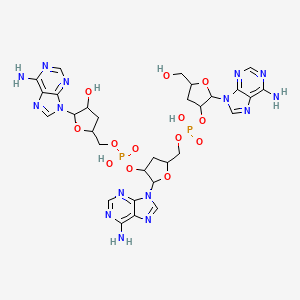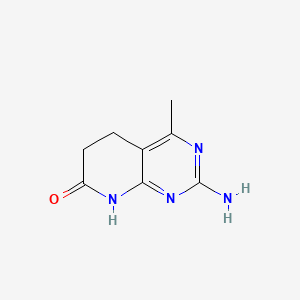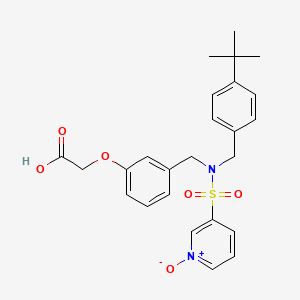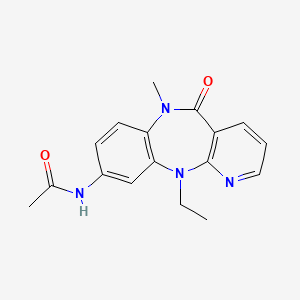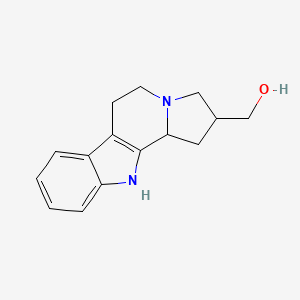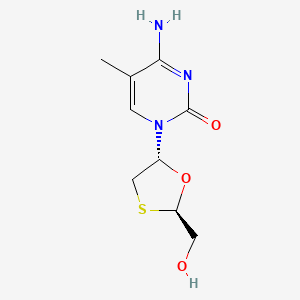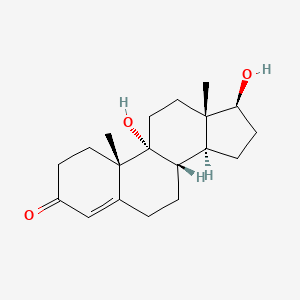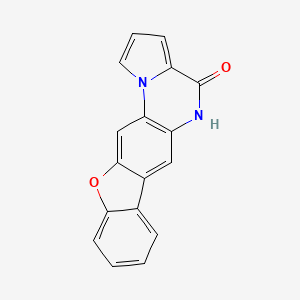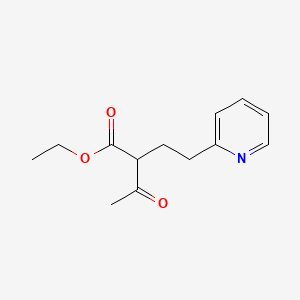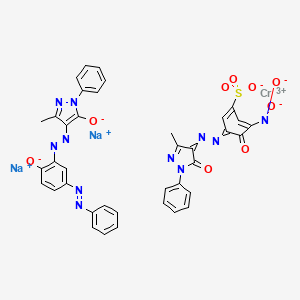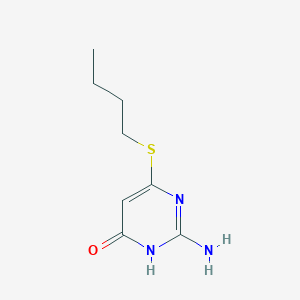
2-amino-4-butylsulfanyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 41331, also known as 6H-Indeno[2,1-c]quinolin-6-one, is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of indenoisoquinolines, which are known for their potential anticancer properties. The unique structure of NSC 41331 allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 41331 typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the indenoisoquinoline core structure.
Oxidation: The intermediate product is then subjected to oxidation to introduce the quinoline moiety.
Functional Group Modifications: Various functional group modifications are performed to achieve the desired chemical structure of NSC 41331.
Industrial Production Methods
Industrial production of NSC 41331 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 41331 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of NSC 41331 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: NSC 41331 is employed in studies related to cell signaling and molecular interactions.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Industry: NSC 41331 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The primary mechanism of action of NSC 41331 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 41331 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
NSC 41331 is part of the indenoisoquinoline family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
NSC 706744: Another indenoisoquinoline with potent topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its enhanced stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Compared to these compounds, NSC 41331 is unique due to its specific molecular interactions and the stability of its topoisomerase I cleavage complexes, which contribute to its potent anticancer activity.
Properties
CAS No. |
6307-45-5 |
|---|---|
Molecular Formula |
C8H13N3OS |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-amino-4-butylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-4-13-7-5-6(12)10-8(9)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12) |
InChI Key |
NQOJODYDJOKULT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
